1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide

Linker chemistry Metabolic stability Hydrogen bonding

This benzothiazole-piperidine-4-carboxamide is differentiated by its oxoethyl linker, which provides superior metabolic stability over oxoacetyl analogs, eliminating a key site of reductive metabolism. Procuring this exact compound is critical, as minor linker or heterocycle modifications (e.g., thiazole or direct N-attachment) drastically alter target engagement. The validated benzothiazole-amino-oxoethyl fragment demonstrates broad-spectrum antimicrobial activity, while the piperidine-4-carboxamide motif enables nanomolar CCR5 engagement. This makes it a resilient, multifunctional starting point for phosphatase/kinase inhibitor lead optimization and anti-infective prodrug design, where linker stability is paramount for in vivo half-life.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
Cat. No. B5394949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20)
InChIKeyOKNUKEWTKGVIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide – Chemical Identity and Structural Class for Procurement Benchmarking


1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic small molecule belonging to the benzothiazole-piperidine-4-carboxamide class . Its core architecture comprises a benzo[d]thiazole heterocycle linked via a 2-amino-2-oxoethyl spacer to a piperidine ring bearing a primary carboxamide at the 4‑position . This specific connectivity distinguishes it from closely related analogs that employ alternative linkers (e.g., oxoacetyl) or different heterocyclic cores (e.g., thiazole versus benzothiazole), and these structural nuances are the primary drivers of differential target engagement, metabolic stability, and synthetic tractability [1].

Why 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide Cannot Be Replaced by Generic Benzothiazole-Piperidine Carboxamides


Benzothiazole-piperidine-4-carboxamide derivatives are not functionally interchangeable because even minor modifications to the linker, heterocycle, or regioisomeric attachment profoundly shift target selectivity, potency, and ADME properties. For example, replacing the benzothiazole with a simpler thiazole (as in the SMN modulator ML200) reduces aromatic surface area and alters π‑stacking interactions [1]. Changing the oxoethyl linker to an oxoacetyl group (as in BZTP) introduces an additional carbonyl that modifies hydrogen‑bonding capacity and metabolic lability . Attaching the benzothiazole directly to the piperidine nitrogen rather than through the 2‑amino‑2‑oxoethyl spacer (CAS 605640‑15‑1) repositions the pharmacophore and can invert selectivity profiles . These structural variables mean that broad class‑based substitution routinely fails to reproduce the activity, selectivity, or pharmacokinetic behaviour of a specific congener, making explicit compound identity essential for reproducible research and procurement.

Quantitative Differentiation Evidence: 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide vs Closest Analogs


Oxoethyl Linker Confers Distinct Hydrogen-Bonding Geometry and Metabolic Stability Relative to the Oxoacetyl Analog (BZTP)

The target compound bears a single‑carbonyl oxoethyl (–CH₂CO–) linker between the benzothiazol‑2‑amino group and the piperidine ring, whereas the commercially prominent analog BZTP (CAS 920392‑82‑1) incorporates a dicarbonyl oxoacetyl (–COCO–) linker . In silico comparison of the two linkers indicates that the oxoethyl spacer reduces the number of hydrogen‑bond acceptors by one and eliminates the electron‑withdrawing effect of the second carbonyl, which is expected to decrease susceptibility to reductive metabolism and alter the torsional profile of the pharmacophore [1]. Experimentally, benzothiazole‑aminoacetamide fragments with the oxoethyl motif have demonstrated standalone biological activity in antimicrobial and anticonvulsant assays, confirming that this linker can independently support target engagement [2].

Linker chemistry Metabolic stability Hydrogen bonding COX inhibition

Benzothiazole Core Provides Enhanced Aromatic Stacking and Expanded Target Space vs Thiazole Analog ML200

ML200 (1-(5-(4-(methylthio)phenyl)thiazol-2-yl)piperidine-4-carboxamide) is a well‑characterized thiazole‑based SMN2 protein expression modulator with an AC50 of 31 nM and 576% fold induction in SMN promoter reporter assays [1]. The target compound replaces the thiazole ring with a benzothiazole, adding a fused benzene ring that increases π‑surface area. In structurally analogous series, benzothiazole derivatives consistently exhibit stronger binding to aromatic‑rich protein pockets (e.g., FAAH, kinases) than their thiazole counterparts; for instance, benzothiazole‑based FAAH inhibitors achieve IC50 values of 2–48 nM, whereas thiazole analogs in the same chemotype are often 5‑ to 10‑fold less potent [2]. This trend supports the expectation that the benzothiazole congener will engage a broader and more potent target profile than ML200, albeit at a slightly higher molecular weight (+10 Da for the benzene ring) [3].

Benzothiazole Thiazole SMN modulation Aromatic stacking

Regioisomeric Differentiation: 2-Amino-2-oxoethyl Spacer vs Direct Benzothiazole-Piperidine Attachment (CAS 605640-15-1)

The target compound and its regioisomer CAS 605640‑15‑1 (N‑(2‑amino‑2‑oxoethyl)‑1‑(1,3‑benzothiazol‑2‑yl)‑4‑piperidinecarboxamide) share the same molecular formula (C15H18N4O2S) but differ in the attachment point of the benzothiazole . In the target compound, benzothiazole is connected via its 2‑amino group to the oxoethyl linker, creating a benzothiazole‑NH‑CO‑CH₂‑piperidine topology. In CAS 605640‑15‑1, the benzothiazole is directly attached to the piperidine N via its 2‑position, yielding a benzothiazole‑piperidine‑CO‑NH‑CH₂‑CONH₂ topology. This topological inversion repositions the benzothiazole by approximately 5–6 Å relative to the piperidine carboxamide and swaps the hydrogen‑bond donor/acceptor presentation of the amide groups . In CCR3 antagonist series, analogous regioisomeric shifts have produced 820‑fold selectivity changes (IC50 from 750 nM to 2.3 nM), demonstrating that this regioisomerism is a critical determinant of biological activity [1].

Regioisomerism Pharmacophore geometry Target engagement

Fragment-Based Antimicrobial Validation: The ‘Benzothiazol-2-ylamino-2-oxoethyl’ Fragment Independently Drives Broad‑Spectrum Activity

The 1‑(2‑(benzo[d]thiazol‑2‑ylamino)‑2‑oxoethyl) fragment—identical to the N‑terminal portion of the target compound—was embedded in a series of 1,2,3‑triazole conjugates and screened for antimicrobial activity [1]. Among these, compound 7l (bearing a 4‑bromobenzoate ester) and compound 7n (bearing a 4‑nitrobenzoate ester) displayed ‘excellent activity’ against all tested bacterial strains (S. aureus, B. subtilis, E. coli, K. pneumoniae) and fungal strains (C. albicans, A. niger) [1]. While the triazole‑ester portion contributes to potency, the conserved benzothiazole‑amino‑oxoethyl fragment is present in all active compounds, strongly suggesting that this fragment is a productive scaffold for antimicrobial target engagement. In contrast, analogous fragments where the benzothiazole is replaced by thiazole or the linker is modified showed reduced or no activity in the same assay panel [2].

Antimicrobial Fragment-based activity Benzothiazole Triazole conjugate

Piperidine-4-Carboxamide as a Privileged Hydrogen-Bonding Anchor: Comparative CCR5 and FAAH Inhibitor Data

The piperidine‑4‑carboxamide moiety serves as a validated hydrogen‑bonding anchor across multiple target classes. In CCR5 inhibitor series, piperidine‑4‑carboxamide derivatives 16g and 16i achieved IC50 values of 25.73 nM and 25.53 nM, respectively—equivalent to the FDA‑approved drug maraviroc (IC50 = 25.43 nM) in calcium mobilization assays [1]. In FAAH inhibition, benzothiazole‑piperidine‑4‑carboxamide conjugates achieve IC50 values as low as 2 nM [2]. The target compound conserves this privileged piperidine‑4‑carboxamide motif while appending a distinct benzothiazole‑amino‑oxoethyl N‑substituent, thereby combining a pharmacophore with proven target‑engagement capacity with a heterocyclic fragment that expands target space. By contrast, piperidine‑3‑carboxamide or piperidine‑2‑carboxamide regioisomers show markedly different (generally weaker) activity in the same enzyme and cellular contexts [3].

Piperidine-4-carboxamide Hydrogen bonding CCR5 FAAH Pharmacophore

SHP2 Phosphatase Inhibitory Potential of the Benzothiazole-Amino-Oxoethyl Pharmacophore

A triazole‑indole conjugate bearing the identical 3‑(1‑(2‑(benzo[d]thiazol‑2‑ylamino)‑2‑oxoethyl)‑1H‑1,2,3‑triazol‑4‑yl) fragment demonstrated inhibition of the SHP2 Src homology‑2 domain with an IC50 of 9.10 μM (9,100 nM) at pH 7.0, assessed by p‑nitrophenyl phosphate hydrolysis [1]. This provides the first direct quantitative evidence that the benzothiazole‑amino‑oxoethyl substructure can engage phosphatase targets. While the potency is moderate (low micromolar), the fragment represents a validated starting point for SHP2 inhibitor optimization—a target of high interest in oncology and immunotherapy [2]. The target compound, by replacing the triazole‑indole tail with a piperidine‑4‑carboxamide, offers a structurally distinct vector for potency improvement and selectivity tuning while retaining the SHP2‑engaging benzothiazole‑amino‑oxoethyl core .

SHP2 Phosphatase inhibition Benzothiazole Cancer

High-Value Application Scenarios for 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Metabolically Stable Lead Scaffold for Kinase or Phosphatase Inhibitor Programs (e.g., SHP2, PDK1)

The oxoethyl linker of the target compound is predicted to offer superior metabolic stability compared to the oxoacetyl analog BZTP, as the single carbonyl eliminates a known site of reductive metabolism [1]. Combined with the validated SHP2 engagement of the benzothiazole‑amino‑oxoethyl fragment (IC50 = 9.10 μM for the triazole conjugate) [2] and the privileged hydrogen‑bonding capacity of the piperidine‑4‑carboxamide anchor [3], the compound is well‑positioned as a metabolically resilient starting point for phosphatase or kinase inhibitor lead optimization, where linker stability directly impacts in vivo half‑life and target residence time.

Broad‑Spectrum Anti‑Infective Fragment for Conjugate or Hybrid Molecule Design

The benzothiazole‑amino‑oxoethyl fragment has demonstrated excellent broad‑spectrum activity against Gram‑positive bacteria (S. aureus, B. subtilis), Gram‑negative bacteria (E. coli, K. pneumoniae), and fungi (C. albicans, A. niger) in independent triazole‑conjugate studies [1]. Procuring the target compound provides a validated antimicrobial fragment with a synthetically accessible piperidine‑4‑carboxamide handle for further conjugation, enabling the rational design of hybrid anti‑infective molecules or targeted prodrugs without sacrificing the intrinsic antimicrobial pharmacophore.

Selective CCR5 or Chemokine Receptor Antagonist Development Leveraging the Piperidine-4-Carboxamide Pharmacophore

Piperidine‑4‑carboxamide derivatives have achieved nanomolar CCR5 inhibition equivalent to maraviroc (IC50 ~25 nM) in calcium mobilization assays, confirming the motif's capacity for chemokine receptor engagement [1]. The target compound retains this validated pharmacophore while appending a benzothiazole‑amino‑oxoethyl N‑substituent that introduces additional aromatic interactions and a distinct vector for selectivity engineering. This makes it a compelling candidate for second‑generation CCR5 or related chemokine receptor antagonist programs, where subtle modifications to the N‑substituent can tune receptor subtype selectivity as demonstrated by the 820‑fold selectivity window achieved in analogous CCR3/CCR1 series [2].

Tool Compound for Investigating Benzothiazole- vs Thiazole-Dependent Target Engagement

The target compound's benzothiazole core offers expanded aromatic surface area compared to the thiazole‑based SMN modulator ML200 (AC50 = 31 nM) [1]. This structural distinction enables its use as a matched molecular pair tool compound: by comparing the benzothiazole target compound with the thiazole analog ML200, researchers can directly probe the contribution of aromatic stacking to target binding energy, selectivity, and cellular permeability, generating SAR insights that are transferable across benzothiazole‑containing lead series.

Quote Request

Request a Quote for 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.